(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone
Description
(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a heterocyclic organic compound featuring a 4-bromothiophene ring linked via a methanone group to a 3-methylpiperidine moiety. Its molecular formula is C11H12BrNOS, with a molecular weight of 286.19 g/mol.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-8-3-2-4-13(6-8)11(14)10-5-9(12)7-15-10/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGBMHFHZYYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a synthetic organic molecule featuring a thiophene ring and a piperidine moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C11H14BrNOS
- Molecular Weight : 288.21 g/mol
- Structural Features :
- Thiophene Ring : Known for its electron-rich properties, which can enhance reactivity.
- Piperidine Moiety : Often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
Antimicrobial Activity
Compounds containing thiophene and oxadiazole rings have been documented to exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against bacterial and fungal strains.
Anticancer Potential
Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Certain derivatives of oxadiazole have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The structural features of this compound may allow it to modulate inflammatory pathways effectively.
Interaction Studies
Research has indicated that this compound can act as a ligand for various biological targets:
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Enzyme A | High | Inhibition of activity |
| Receptor B | Moderate | Modulation of signaling pathways |
| Protein C | Low | Minimal interaction |
These interactions suggest that the compound could be developed into a lead for drug discovery targeting specific diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Research has focused on creating libraries of similar compounds to explore their biological activities further.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene derivative | Contains bromine and thiophene | Antimicrobial |
| Piperidine-based agents | Piperidine ring with various substituents | Anticancer |
| Oxadiazole derivatives | Oxadiazole ring with cyclopropyl substituent | Anti-inflammatory |
The unique combination of structural elements in this compound may lead to a distinct biological activity profile compared to its analogs.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Thiophene Moieties
Table 1: Substituent Effects on Thiophene-Based Methanones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Biological Activity/Stability | Source |
|---|---|---|---|---|---|
| (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone | C11H12BrNOS | 286.19 | 4-Bromo (thiophene) | Potential enzyme inhibition | |
| (4-Chlorothiophen-2-yl)(4-(benzylsulfonyl)piperidin-1-yl)methanone | C17H17ClNO3S2 | 398.91 | 4-Chloro (thiophene) | Improved solubility, antimicrobial | |
| (4-Methylthiophen-2-yl)(4-(benzylsulfonyl)piperidin-1-yl)methanone | C18H21NO3S2 | 379.49 | 4-Methyl (thiophene) | Enhanced metabolic stability |
Key Findings :
- Halogen vs. Alkyl Substituents : Bromine and chlorine atoms increase electrophilicity, enhancing reactivity in cross-coupling reactions, while methyl groups improve lipophilicity and metabolic stability .
- Thermal Stability: Compounds with hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher decomposition temperatures (~288°C) compared to non-hydrogen-bonded analogues .
Piperidine Ring Modifications
Table 2: Piperidine Derivatives with Varied Functional Groups
Key Findings :
- Thiazole-Thioether Modification : Introduces sulfur-based redox activity, contributing to anticancer properties .
Aromatic Ring Variations
Table 3: Impact of Aromatic Group Substitution
Key Findings :
- Thiophene vs.
- Chlorophenyl Substitution : Increases hydrophobicity, improving blood-brain barrier penetration in neurological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
